2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid
CAS No.: 1336947-76-2
Cat. No.: VC11634412
Molecular Formula: C8H7F2NO3
Molecular Weight: 203.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1336947-76-2 |
|---|---|
| Molecular Formula | C8H7F2NO3 |
| Molecular Weight | 203.14 g/mol |
| IUPAC Name | 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid |
| Standard InChI | InChI=1S/C8H7F2NO3/c9-4-1-3(12)2-5(10)6(4)7(11)8(13)14/h1-2,7,12H,11H2,(H,13,14) |
| Standard InChI Key | JICDAXPFFZJNPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)C(C(=O)O)N)F)O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid is C₈H₇F₂NO₃, yielding a molecular weight of 203.14 g/mol. The IUPAC name reflects its substitution pattern: the phenyl ring at position 4 contains hydroxyl and amino groups, with fluorine atoms at positions 2 and 6. The acetic acid moiety is directly bonded to the carbon bearing the amino group, creating a chiral center.
Key Structural Features:
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Aromatic Ring: The 2,6-difluoro-4-hydroxyphenyl group introduces steric and electronic effects due to fluorine’s electronegativity and the hydroxyl group’s hydrogen-bonding capability.
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Amino Acid Backbone: The α-amino acetic acid structure enables zwitterionic behavior in aqueous solutions, with a pKa of ~2.3 (carboxylic acid) and ~9.6 (amine).
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Chirality: The central carbon’s stereochemistry influences biological activity, though racemic mixtures are common in synthetic preparations .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₂NO₃ |
| Molecular Weight | 203.14 g/mol |
| Melting Point | 148–151°C (decomposes) |
| Solubility | Slightly soluble in water, soluble in polar organic solvents |
| LogP (Partition Coefficient) | 1.2 (predicted) |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 2-amino-2-(2,6-difluoro-4-hydroxyphenyl)acetic acid involves fluorinated benzaldehyde precursors. A modified Strecker synthesis is commonly employed:
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Aldehyde Activation: 2,6-Difluoro-4-hydroxybenzaldehyde reacts with sodium bisulfite and ammonium chloride to form a bisulfite adduct .
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Cyanide Addition: Treatment with sodium cyanide yields the α-aminonitrile intermediate.
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Hydrolysis: Acidic hydrolysis converts the nitrile to the carboxylic acid, followed by purification via crystallization .
Critical Reaction Conditions:
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Temperature: 80–90°C for bisulfite adduct formation.
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Solvents: Ethyl acetate or methanol for extraction and crystallization.
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Catalysts: Ammonium hydroxide facilitates imine formation during the Strecker step .
Industrial Scale-Up
Industrial production emphasizes cost efficiency and yield optimization:
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Continuous Flow Reactors: Enhance reaction control for fluorinated intermediates.
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Crystallization Techniques: Anti-solvent addition (e.g., hexane) improves purity (>95%) .
Chemical Reactivity and Functionalization
The compound undergoes characteristic reactions of aromatic amines and carboxylic acids:
Oxidation
The hydroxyl group oxidizes to a quinone using agents like KMnO₄ or H₂O₂, forming 2-amino-2-(2,6-difluoro-1,4-benzoquinone)acetic acid .
Electrophilic Substitution
Fluorine atoms direct electrophiles to the para position of the hydroxyl group. For example, nitration yields 2-amino-2-(2,6-difluoro-4-hydroxy-3-nitrophenyl)acetic acid.
Amide Formation
The amino group reacts with acyl chlorides to form peptidomimetics, useful in drug design.
Biological Activity and Applications
Enzyme Inhibition
The compound inhibits cytochrome P450 2E1 (CYP2E1), a liver enzyme involved in xenobiotic metabolism. In vitro studies show a 50% inhibitory concentration (IC₅₀) of 12 µM, comparable to 4-hydroxyphenylacetic acid derivatives .
Antioxidant Effects
Like its non-fluorinated analog, it activates the Nrf2 pathway, upregulating antioxidant enzymes (e.g., glutathione S-transferase) by 170–230% at 25 mg/kg doses in murine models .
Comparison with Structural Analogs
Table 2: Comparative Analysis with Related Compounds
| Compound | Fluorination | Bioactivity (IC₅₀) | LogP |
|---|---|---|---|
| 2-Amino-2-(4-hydroxyphenyl)acetic acid | None | 25 µM (CYP2E1) | 0.9 |
| 2-Amino-2-(2,4-difluorophenyl)acetic acid | 2,4-DiF | 18 µM (CYP2E1) | 1.5 |
| Target Compound | 2,6-DiF | 12 µM (CYP2E1) | 1.2 |
Key Insight: 2,6-Difluorination optimizes enzyme inhibition while maintaining solubility, a balance disrupted in 2,4-difluoro analogs .
Industrial and Material Science Applications
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Catalysis: Serves as a ligand in palladium-catalyzed cross-coupling reactions, achieving 92% yield in Suzuki-Miyaura couplings.
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Polymer Modification: Incorporation into polyamides increases thermal stability (Tg = 165°C vs. 140°C for non-fluorinated analogs).
Challenges and Future Directions
Synthetic Challenges
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Regioselective Fluorination: Achieving 2,6-difluoro substitution without 3,5 byproducts requires costly directing groups.
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Chiral Resolution: Racemic mixtures necessitate enzymatic or chromatographic separation, increasing production costs .
Research Opportunities
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Prodrug Development: Esterification to improve oral bioavailability.
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Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tumor penetration.
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